molecular formula C22H15ClF3N3O2S B4197950 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE CAS No. 617697-48-0

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4197950
CAS No.: 617697-48-0
M. Wt: 477.9 g/mol
InChI Key: IDVNQNXJIIYYGT-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chlorophenyl, cyano, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Substitution Reactions: The chlorophenyl, cyano, and trifluoromethyl groups are introduced through substitution reactions using reagents such as chlorobenzene, cyanide sources, and trifluoromethylating agents.

    Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound.

    Amidation: The final step involves the amidation reaction where the thioether compound is reacted with 4-methoxyphenyl acetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the cyano group.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methylphenyl)acetamide
  • 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N3O2S/c1-31-16-8-6-15(7-9-16)28-20(30)12-32-21-17(11-27)18(22(24,25)26)10-19(29-21)13-2-4-14(23)5-3-13/h2-10H,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNQNXJIIYYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617697-48-0
Record name 2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[6-(4-CHLOROPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

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